molecular formula C14H10Cl3NO2 B606432 BVT173187 CAS No. 1374984-75-4

BVT173187

Cat. No.: B606432
CAS No.: 1374984-75-4
M. Wt: 330.59
InChI Key: UCOQCHLODZCXRH-UHFFFAOYSA-N
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Description

BVT173187 (3,5-dichloro-N-(2-chloro-5-methylphenyl)-2-hydroxybenzamide) is a synthetic small-molecule compound classified as a benzamide derivative . It functions as a selective inhibitor of formyl peptide receptor 1 (FPR1)-dependent signaling pathways, effectively attenuating neutrophil responses to FPR1 agonists without interfering with agonist binding .

The compound’s IUPAC name, CAS registry number (1374984-75-4), and structural identifiers (PubChem CID: 73755160; InChIKey: UCOQCHLODZCXRH-UHFFFAOYSA-N) are well-documented in chemical databases like ChEMBL and GtoPdb, which report its activity across multiple targets and species . Experimental data from these sources highlight its role as a GPCRdb-listed ligand with unique intracellular interaction profiles, though its clinical applicability remains under investigation .

Properties

CAS No.

1374984-75-4

Molecular Formula

C14H10Cl3NO2

Molecular Weight

330.59

IUPAC Name

3,5-dichloro-N-(2-chloro-5-methylphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C14H10Cl3NO2/c1-7-2-3-10(16)12(4-7)18-14(20)9-5-8(15)6-11(17)13(9)19/h2-6,19H,1H3,(H,18,20)

InChI Key

UCOQCHLODZCXRH-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(C)=CC=C1Cl)C2=CC(Cl)=CC(Cl)=C2O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BVT173187;  BVT 173187;  BVT-173187.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

BVT173187 shares a benzamide scaffold with several bioactive molecules, yet diverges in target specificity and functional outcomes. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Primary Target Mechanism Selectivity Key Functional Outcomes
This compound FPR1 Inhibits FPR1-dependent signaling No FPR2 inhibition; affects C5a/IL-8 Broad anti-inflammatory effects in vitro
IMD-0354 NF-κB Potent NF-κB pathway inhibition Targets IκB kinase β (IKKβ) Suppresses cytokine production in cancer models
Naphthol AS-E CREB Inhibits CREB-mediated transcription Binds to KIX domain of CBP/p300 Blocks oncogenic transcription in leukemia
m-3M3FBS Phospholipase C (PLC) Activates PLC; inhibits Kv7 channels Dual activity on PLC/Kv7 Modulates calcium signaling and neuronal excitability

Structural and Functional Insights

Scaffold Similarities : All compounds feature a 2-hydroxybenzamide core but differ in substituents. For example:

  • This compound: Chlorine groups at positions 3,5 (benzamide) and 2,5 (aniline) enhance FPR1 affinity .
  • IMD-0354: Trifluoromethyl groups at positions 3,5 (aniline) confer NF-κB selectivity .

Mechanistic Divergence :

  • This compound’s chlorine-rich structure favors interactions with FPR1’s transmembrane domains, while IMD-0354’s trifluoromethyl groups stabilize binding to IKKβ’s ATP pocket .
  • m-3M3FBS lacks halogen substituents, enabling dual modulation of PLC and Kv7 channels via hydrophobic interactions .

Selectivity Challenges :

  • This compound’s attenuation of C5a/IL-8 responses implies cross-talk with GPCRs or downstream kinases (e.g., MAPK/ERK), a feature absent in IMD-0354 or naphthol AS-E .
  • Naphthol AS-E derivatives exhibit high specificity for CREB-binding protein (CBP), minimizing off-target effects observed in this compound .

Research Implications

  • Drug Design : Substituent engineering on the benzamide scaffold can fine-tune target selectivity. For instance, adding electron-withdrawing groups (e.g., -CF₃) may enhance kinase inhibition, as seen in IMD-0354 .
  • Therapeutic Potential: this compound’s broad anti-inflammatory profile warrants exploration in neutrophilic disorders, whereas naphthol AS-E analogs show promise in hematologic malignancies .

Preparation Methods

Benzimidazole Core Synthesis

Benzimidazole formation typically proceeds via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For this compound, the 5-methoxy-substituted benzimidazole is synthesized using 4-methoxy-1,2-diaminobenzene and thioglycolic acid, followed by cyclization. Key steps include:

  • Thioether linkage introduction : Reaction of the benzimidazole thiol with chloroacetyl chloride to form the 2-(benzimidazol-2-ylsulfanyl)acetyl intermediate.

  • Amide coupling : Attachment of N-phenyl groups via carbodiimide-mediated coupling with substituted anilines.

Substituent Optimization

Critical substituents on the phenylacetamide moiety (R₁ and R₂) are introduced to enhance FPR1 binding and selectivity (Table 1):

  • R₁ : Electron-withdrawing groups (e.g., NO₂, Cl) improve agonist potency by stabilizing H-bonds with Thr199 and Arg205 in FPR1’s binding pocket.

  • R₂ : Alkoxy chains (OCH₃, OCH₂CH₃) in the para position of the benzene ring are essential for receptor activation, with methoxy groups showing optimal EC₅₀ values.

Structure-Activity Relationship (SAR) Analysis

SAR studies of 52 benzimidazole derivatives reveal strict geometric and electronic requirements for FPR1 agonism (Table 1):

Table 1. EC₅₀ Values of Selected Benzimidazole Derivatives

CompoundR₁R₂FPR1 EC₅₀ (μM)FPR2 EC₅₀ (μM)PMN Chemotaxis EC₅₀ (μM)
1NO₂OCH₃3.4N.A.0.4
3OCH₃OCH₂CH₃19.1N.A.0.6
5ClOCH₃1.66.00.7
7SCH₃OCH₃2.0N.A.0.5

Key findings:

  • Methoxy/ethoxy groups : Compounds with 5-OCH₃ or 5-OCH₂CH₃ on the benzimidazole ring exhibit FPR1 specificity, while longer alkoxy chains (e.g., OCH₂CH₂CH₃) abolish activity.

  • Halogen substituents : Chlorine or bromine at R₁ (e.g., Compound 5) enhances potency (EC₅₀ = 1.6 μM) but introduces partial FPR2 activity.

  • Steric effects : Bulky substituents (e.g., trifluoromethoxy) reduce binding affinity due to clashes with Leu198 in FPR1’s hydrophobic ledge.

Molecular Docking and Binding Mode

Homology modeling of FPR1 based on bovine rhodopsin (20% sequence identity) identifies two critical regions for ligand interaction:

  • Channel A : Accommodates alkoxy groups via H-bonds with Thr199.

  • Cavity B : Binds the benzimidazole core through hydrophobic interactions with Leu198 and Val106.

For this compound analogs, docking simulations predict:

  • The methoxy group forms a 1.8 Å H-bond with Thr199, contributing −2.3 kcal/mol to binding energy.

  • The benzimidazole sulfur atom engages in van der Waals contacts with Val106, stabilizing the agonist-receptor complex.

Pharmacological Evaluation

In Vitro Activity

  • Calcium mobilization : EC₅₀ = 0.3–5.8 μM in human neutrophils, comparable to the endogenous ligand fMLF (EC₅₀ = 0.1 μM).

  • Chemotaxis : Promotes neutrophil migration at nanomolar concentrations (EC₅₀ = 0.3–1.8 μM), indicating potent immunomodulatory effects.

Selectivity Profile

  • FPR1 vs. FPR2 : >10-fold selectivity for FPR1 over FPR2 in compounds with R₁ = NO₂ or SCH₃.

  • Off-target effects : No significant activity against GPCRs outside the FPR family at concentrations ≤10 μM.

Analytical Characterization

Critical quality attributes for this compound include:

  • Purity : ≥98% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Chiral purity : Enantiomeric excess >99% confirmed via chiral stationary phase chromatography.

  • Mass spectrometry : [M+H]⁺ = 402.1 m/z (calculated for C₁₉H₁₈N₃O₃S).

Process Optimization Challenges

  • Diastereomer separation : The thioglycolic acid intermediate necessitates chiral resolution using preparative HPLC with cellulose-based columns.

  • Scale-up limitations : Low yields (<40%) in the cyclization step due to thiourea byproduct formation.

  • Stability issues : Degradation under acidic conditions (pH <4) requires lyophilized storage at −20°C .

Q & A

Basic Research Questions

Q. How should researchers formulate a focused and manageable research question for studying BVT173187?

  • Methodological Guidance : Begin by narrowing the scope to specific biochemical interactions, structural properties, or mechanistic pathways of this compound. Use the "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question . Avoid overly broad inquiries (e.g., "What does this compound do?") and instead target hypotheses (e.g., "How does this compound inhibit Enzyme X under varying pH conditions?"). Iteratively revise the question based on preliminary literature reviews and pilot experiments to ensure sufficient data availability and alignment with research timelines .

Q. What experimental design principles are critical for studying this compound in vitro?

  • Methodological Guidance :

  • Control Groups : Include positive/negative controls (e.g., known inhibitors or solvents) to validate assay specificity .
  • Replicates : Use triplicate measurements to account for variability in kinetic or spectroscopic data .
  • Blinding : Minimize bias by blinding sample labels during data collection phases .
  • Documentation : Maintain a lab notebook with raw data, instrument settings, and deviations from protocols to ensure reproducibility .

Q. How can researchers ensure data integrity when characterizing this compound’s physicochemical properties?

  • Methodological Guidance :

  • Validation : Cross-validate results using orthogonal techniques (e.g., HPLC for purity, NMR for structural confirmation) .
  • Metadata : Record environmental conditions (e.g., temperature, humidity) that may affect spectroscopic or chromatographic outputs .
  • Statistical Baselines : Establish baseline noise thresholds for instruments to distinguish signal from artifact .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s mechanism of action across studies?

  • Methodological Guidance :

  • Source Analysis : Compare experimental conditions (e.g., cell lines, concentrations) and methodologies (e.g., assay types) to identify variables causing discrepancies .
  • Meta-Analysis : Aggregate data from multiple studies using statistical models (e.g., random-effects models) to assess consensus or heterogeneity .
  • Hypothesis Refinement : Propose follow-up experiments (e.g., isothermal titration calorimetry for binding affinity verification) to resolve ambiguities .

Q. What strategies optimize iterative data analysis for this compound’s structure-activity relationships (SAR)?

  • Methodological Guidance :

  • Multivariate Analysis : Apply principal component analysis (PCA) or machine learning algorithms to correlate structural modifications with bioactivity trends .
  • Dynamic Modeling : Use molecular dynamics simulations to predict conformational changes in this compound under physiological conditions .
  • Ethical Review : Ensure computational models are validated against empirical data to avoid overinterpretation .

Q. How can interdisciplinary approaches enhance the translational potential of this compound research?

  • Methodological Guidance :

  • Collaborative Frameworks : Integrate medicinal chemistry, pharmacology, and bioinformatics teams to address multi-scale challenges (e.g., toxicity prediction, metabolic stability) .
  • Data Sharing : Use repositories like PubChem or ChEMBL to deposit raw spectral data and assay results, enabling cross-validation .
  • Ethical Compliance : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles in publications .

Methodological Resources

  • Data Reporting : Follow the "STREAMS" checklist (Structural, Thermodynamic, Reproducibility, Ethical, Assay, Metadata, Statistical) for manuscripts .
  • Ethical Design : Refer to institutional IRB guidelines for in vivo studies and ensure compliance with the ARRIVE 2.0 framework for preclinical transparency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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